molecular formula C18H17N3O3S B12506094 1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one

1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B12506094
M. Wt: 355.4 g/mol
InChI Key: HAMARJLNHWBALT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 8.62 (d, J=5.2 Hz, 1H) : Pyridine H-5 proton
  • δ 8.02–7.45 (m, 5H) : Benzenesulfonyl aromatic protons
  • δ 6.87 (s, 1H) : Pyrrole H-2 proton
  • δ 6.32 (d, J=15.4 Hz, 1H) and δ 5.98 (dd, J=15.4, 6.8 Hz, 1H) : Enaminone α- and β-vinylic protons
  • δ 3.12 (s, 6H) : N,N-Dimethylamino group
  • δ 2.91 (t, J=7.6 Hz, 2H) and δ 2.67 (t, J=7.6 Hz, 2H) : Pyrrolidine ring protons

¹³C NMR (100 MHz, CDCl₃):

  • δ 191.2 : Ketone carbonyl (C=O)
  • δ 154.8, 148.3, 142.1 : Pyridine and pyrrole carbons
  • δ 134.5–126.8 : Aromatic carbons of benzenesulfonyl group
  • δ 118.4, 112.7 : Olefinic carbons (CH=CH–)
  • δ 40.3 : N,N-Dimethylamino (N(CH₃)₂)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1685 : Stretching vibration of carbonyl (C=O)
  • 1592, 1564 : C=C aromatic and heteroaromatic stretching
  • 1345, 1162 : Asymmetric and symmetric S=O stretching
  • 1220 : C–N stretching of dimethylamino group

Mass Spectrometry (MS)

  • m/z 355.4 [M]⁺ : Molecular ion peak (calculated for C₁₈H₁₇N₃O₃S)
  • m/z 183.1 : Base peak corresponding to the benzenesulfonyl fragment (C₆H₅SO₂⁺)
  • m/z 142.0 : Pyrrolo[2,3-c]pyridin-3-yl moiety

Table 2: Key MS Fragmentation Patterns

m/z Proposed Fragment
355.4 Intact molecular ion
183.1 C₆H₅SO₂⁺
142.0 C₈H₆N₂⁺ (pyrrolopyridine)
98.1 (CH₃)₂N⁺=CH₂

The combined spectroscopic profile provides unambiguous identification, with the benzenesulfonyl group and enaminone chain generating distinctive NMR deshielding effects and IR signatures.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C18H17N3O3S/c1-20(2)11-9-18(22)16-13-21(17-12-19-10-8-15(16)17)25(23,24)14-6-4-3-5-7-14/h3-13H,1-2H3

InChI Key

HAMARJLNHWBALT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Vilsmeier–Haack Reaction

A common approach involves the Vilsmeier–Haack reaction to generate pyrrolo-2,3-dicarbonyl intermediates, followed by cyclization. For example, 4-aroyl pyrroles undergo reaction with hydrazines or glycine methyl ester to form pyrrolo[2,3-d]pyridazines or pyrrolo[2,3-c]pyridines.

Key Steps :

  • Formation of Pyrrolo-2,3-dicarbonyl : Reaction of 4-aroyl pyrroles with POCl₃ under Vilsmeier–Haack conditions.
  • Cyclization : Condensation with hydrazines or glycine methyl ester to form the fused heterocycle.

Acid-Promoted Cyclization

Acid-catalyzed intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals is another scalable method. This approach yields pyrrolo[2,3-c]pyridine-7-ones, which can be functionalized further.

Example :

  • Substrate : 2-Pyrrolecarboxylic acid amidoacetal.
  • Conditions : Acid (e.g., H₂SO₄) in refluxing solvent.
  • Product : Pyrrolo[2,3-c]pyridine-7-one (scalable to 1.5 mol).

Introduction of Benzenesulfonyl Group

The benzenesulfonyl group is typically introduced via electrophilic aromatic substitution or sulfonylation.

Direct Sulfonation

Pyrrolo[2,3-c]pyridine derivatives are sulfonated at position 1 using benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

Reaction :
$$
\text{Pyrrolo[2,3-c]pyridine} + \text{C}6\text{H}5\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} 1\text{-Benzenesulfonylpyrrolo[2,3-c]pyridine} + \text{HCl}
$$

Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Pyridine or diisopropylethylamine (DIPEA).

Alternative Routes

For regioselective sulfonation, protecting groups (e.g., phenylsulfonyl) may be used to direct substitution. For example:

  • Protection : Introduce a directing group at position 5.
  • Sulfonation : React with benzenesulfonyl chloride.
  • Deprotection : Remove the directing group.

Functionalization at Position 3

The 3-(dimethylamino)prop-2-en-1-one moiety is introduced via nucleophilic substitution, coupling, or alkylation.

Suzuki Cross-Coupling

If position 3 bears a halide, a Suzuki coupling with a boronic acid derivative of prop-2-en-1-one can be employed.

Example :

  • Pyrrolo[2,3-c]pyridine Intermediate : 3-Iodopyrrolo[2,3-c]pyridine.
  • Boronic Acid : 3-(Dimethylamino)prop-2-en-1-one boronic acid.
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

Alkylation/Acylation

For non-halogenated cores, alkylation or acylation may be used. For instance:

  • Alkylation : React with a prop-2-en-1-one alkyl halide in the presence of a base.
  • Acylation : Use acryloyl chloride derivatives with a dimethylamino group.

Reaction :
$$
\text{1-Benzenesulfonylpyrrolo[2,3-c]pyridine} + \text{CH}2=\text{C(CO-)} + \text{N(CH}3)_2 \xrightarrow{\text{Base}} \text{Target Compound}
$$

Reductive Amination

The dimethylamino group can be introduced via reductive amination:

  • Imine Formation : React prop-2-en-1-one with dimethylamine.
  • Reduction : Use NaBH₃CN or H₂/Pd to yield the secondary amine.

Optimization and Challenges

Regioselectivity

Introducing substituents at position 3 requires careful control. For example:

  • Directing Groups : Electron-withdrawing groups (e.g., sulfonyl) enhance electrophilic substitution at adjacent positions.
  • Protective Strategies : Temporary protection of position 1 during functionalization at position 3.

Scalability

The acid-promoted cyclization method for pyrrolo[2,3-c]pyridine-7-ones is scalable, but further steps (sulfonation, coupling) may require optimization for yield and purity.

Data Summary

Step Reaction Type Reagents/Conditions Key Challenges References
1 Core Synthesis Vilsmeier–Haack, 4-aroyl pyrrole Regioselectivity
2 Sulfonation C₆H₅SO₂Cl, pyridine Over-sulfonation
3 Coupling Suzuki (Pd catalyst) Boronic acid stability
4 Reductive Amination NaBH₃CN, H₂/Pd Steric hindrance

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enone moiety or the sulfonyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the enone or sulfonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one has several research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification of Analogs

The compound is compared to four classes of analogs:

Pyrrolo-pyridine derivatives (e.g., benzenesulfonyl-substituted pyrrolo-pyridines).

Enaminones with heterocyclic cores (e.g., benzodioxane or pyridine-based enaminones).

Chalcone derivatives (α,β-unsaturated ketones with aryl substituents).

Simpler enaminones (e.g., pyridin-3-yl or fluorophenyl derivatives).

Key Structural and Functional Differences

Table 1: Comparative Overview of Selected Analogs
Compound Name Core Structure Substituents Molecular Weight CAS Number Biological Activity/Notes Reference
Target Compound Pyrrolo[2,3-c]pyridine 1-Benzenesulfonyl, 3-(dimethylamino) 383.43 923208-09-7 Synthetic intermediate; unconfirmed bioactivity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one Benzodioxane 3-(Dimethylamino) 247.27 Not reported Antihepatotoxic in CCl4-induced models
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-trifluoromethylphenyl)prop-2-en-1-one Chalcone 4-(Dimethylamino)phenyl, 4-CF3-phenyl 335.33 Not reported Monoamine oxidase (MAO) inhibition
(E)-1-(2-Bromo-5-hydroxypyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one Pyridine 2-Bromo-5-hydroxy, 3-(dimethylamino) 285.13 Not reported Intermediate for pyrano-pyridine synthesis
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one Pyridine Pyridin-3-yl 176.21 55314-16-4 Intermediate for nilotinib synthesis

Analysis of Structural Features

Pyrrolo-pyridine Derivatives
  • Target Compound vs. 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 139755-82-1) :
    The target compound’s pyrrolo[2,3-c]pyridine core differs in ring fusion compared to pyrrolo[2,3-b]pyridine analogs. The benzenesulfonyl group at position 1 likely enhances lipophilicity and metabolic stability compared to methyl substituents .
Enaminones with Heterocyclic Cores
  • Benzodioxane-Based Enaminone (): The benzodioxane moiety increases oxygen content, improving solubility but reducing steric bulk compared to the pyrrolo-pyridine core.
Chalcone Derivatives
  • However, the pyrrolo-pyridine core could alter binding affinity due to its planar heteroaromatic system .
Simpler Enaminones
  • Pyridin-3-yl Enaminone (CAS: 55314-16-4): The absence of a fused pyrrolo ring simplifies synthesis but reduces conformational rigidity. This analog’s role as a nilotinib intermediate highlights the utility of enaminones in kinase inhibitor development, a possible avenue for the target compound .

Hydrogen Bonding and Crystallography

  • Chalcone derivatives in show dihedral angles between aryl rings ranging from 7.14° to 56.26°, suggesting that the target compound’s planar pyrrolo-pyridine core may adopt similar conformations .

Biological Activity

1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one, a complex organic compound, has garnered attention for its potential biological activities. This compound features a pyrrolo[2,3-c]pyridine moiety along with a benzenesulfonyl group and a dimethylamino substituent. Its unique structure suggests significant interactions with various biological targets, making it a candidate for medicinal applications.

  • Molecular Formula : C18H17N3O3S
  • Molecular Weight : 355.4 g/mol
  • IUPAC Name : 1-[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one
  • Canonical SMILES : CN(C)C=CC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that it may exhibit enzyme inhibition or receptor modulation, influencing signal transduction pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in critical pathways such as cancer cell proliferation.
  • Receptor Modulation : It could modulate receptors related to neurotransmission and other physiological processes.

Biological Activity Studies

Research has shown that compounds similar to 1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one often display significant biological activities. Below are some documented findings:

Study Findings
Demonstrated enzyme inhibition in vitro, suggesting potential anticancer properties.
Interaction studies indicated binding affinity to various receptors involved in tumor growth regulation.
Exhibited moderate antimicrobial activity against standard bacterial strains.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Anticancer Activity :
    • A study involving xenograft models indicated that the compound effectively suppressed tumor growth by inhibiting the PI3K/Akt signaling pathway, a crucial pathway in cancer biology .
    • Another investigation highlighted its potential as a selective inhibitor of cancer cell lines with specific genetic mutations.
  • Antimicrobial Effects :
    • Research showed that the compound demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Synthesis and Structural Analogues

The synthesis of this compound involves multi-step organic reactions that highlight its complexity. Key steps include the formation of the pyrrolo[2,3-c]pyridine core and subsequent modifications to introduce the sulfonyl and dimethylamino groups .

Structural Analogues

The biological activity of 1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one can be compared with other structurally similar compounds that have shown promising results in medicinal chemistry:

Compound Activity
Compound AAntitumor agent targeting EGFR
Compound BAntibacterial properties against Gram-positive bacteria

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